molecular formula C8H7ClN2OS B14374572 4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole CAS No. 89938-25-0

4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole

Cat. No.: B14374572
CAS No.: 89938-25-0
M. Wt: 214.67 g/mol
InChI Key: HSBLFSBUJUBMPJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole typically involves the chloromethylation of 7-methoxy-2,1,3-benzothiadiazole. One common method is the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions usually require an acidic environment and moderate temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole is unique due to its benzothiadiazole core, which imparts specific electronic and steric properties that influence its reactivity and applications

Properties

CAS No.

89938-25-0

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

7-(chloromethyl)-4-methoxy-2,1,3-benzothiadiazole

InChI

InChI=1S/C8H7ClN2OS/c1-12-6-3-2-5(4-9)7-8(6)11-13-10-7/h2-3H,4H2,1H3

InChI Key

HSBLFSBUJUBMPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NSN=C12)CCl

Origin of Product

United States

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